

# EMD386088: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

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## Compound of Interest

Compound Name: EMD386088

Cat. No.: B1609883

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## Abstract

**EMD386088**, a tetrahydropyridinylindole derivative, is a significant pharmacological tool in neuroscience research. It is recognized primarily as a potent and selective partial agonist for the serotonin 6 (5-HT<sub>6</sub>) receptor.[1][2] Recent studies have further elucidated its mechanism, revealing its additional role as a dopamine reuptake inhibitor, which contributes to its observed antidepressant-like effects in preclinical models.[3] This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to **EMD386088**, intended to serve as a technical resource for the scientific community.

## Chemical Identity and Physicochemical Properties

**EMD386088** is chemically identified as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole.[4] Its core structure consists of a substituted indole ring linked to a tetrahydropyridine moiety.

## Table 1: Chemical Identifiers for EMD386088

Identifier	Value
IUPAC Name	5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Molecular Formula	C <sub>14</sub> H <sub>15</sub> ClN <sub>2</sub>
Molecular Weight	246.74 g/mol
CAS Number	54635-62-0
SMILES	<chem>Cc1c(C2=CCNCC2)c3cc(ccc3[nH]1)Cl</chem>
InChI Key	BPPGPYJBCVXILI-UHFFFAOYSA-N

**Table 2: Physicochemical Properties of EMD386088**

Property	Value
Hydrogen Bond Acceptors	1[5]
Hydrogen Bond Donors	2[5]
Rotatable Bonds	1[5]
Topological Polar Surface Area	27.82 Å <sup>2</sup>
XLogP	2.87

## Pharmacological Profile

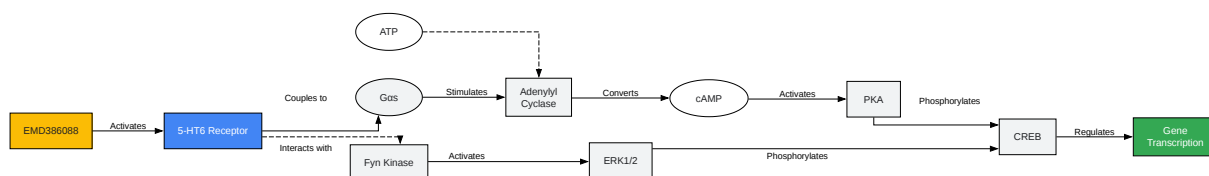
**EMD386088**'s primary pharmacological action is as a high-affinity partial agonist at the 5-HT<sub>6</sub> receptor.[1][4] The 5-HT<sub>6</sub> receptor, expressed almost exclusively in the central nervous system, is a Gs-protein coupled receptor that stimulates adenylyl cyclase activity.[2][6] **EMD386088** also demonstrates moderate affinity for the 5-HT<sub>3</sub> receptor and functions as a dopamine transporter (DAT) inhibitor.[1][3] This dual action is believed to be responsible for its antidepressant-like properties observed in animal studies.[3]

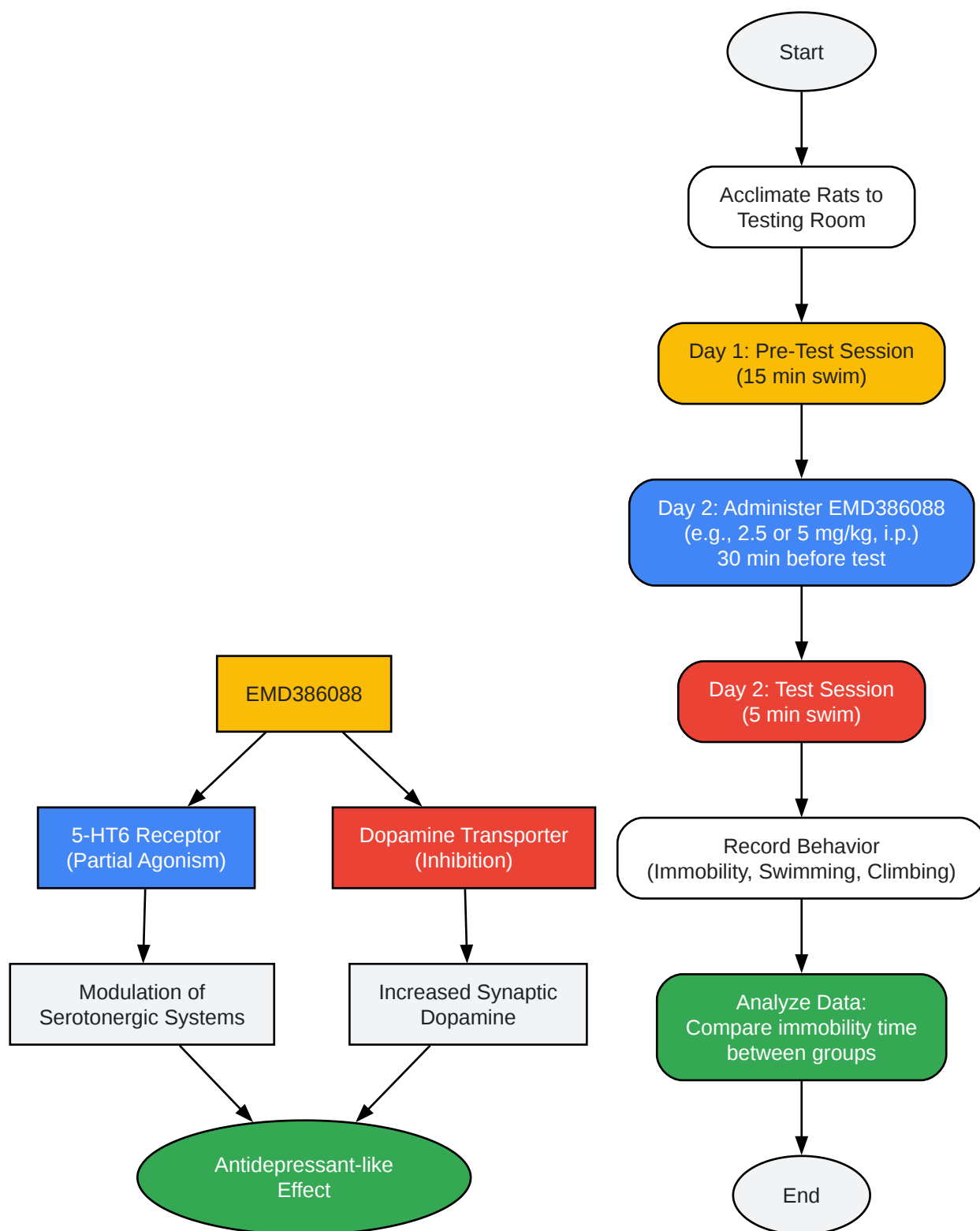
**Table 3: Receptor Binding and Functional Activity of EMD386088**

Target	Assay Type	Value
5-HT6 Receptor	Binding Affinity (K <sub>i</sub> )	1.0 nM
5-HT6 Receptor	Functional Agonism (EC <sub>50</sub> )	1.0 nM[2]
5-HT3 Receptor	Binding Affinity (IC <sub>50</sub> )	34 nM
Dopamine Transporter (DAT)	Functional Inhibition	Significant Affinity[3]
Various Receptors ( $\alpha_1$ , $\alpha_2$ , $\beta_1$ , D <sub>2</sub> , D <sub>3</sub> , GABA <sub>a</sub> , opioid $\mu$ )	Binding Affinity	No significant affinity[2]
Serotonin Transporter (SERT)	Binding Affinity	No significant affinity[1]

## Signaling Pathways and Mechanism of Action

Activation of the 5-HT6 receptor by **EMD386088** initiates a cascade of intracellular signaling events. The canonical pathway involves G $\alpha$ s protein activation, leading to increased cyclic AMP (cAMP) production.[7][8] However, 5-HT6 receptor signaling is complex and can also involve non-canonical pathways, including the activation of Fyn kinase and the extracellular signal-regulated kinase (ERK).[9][10] The antidepressant-like effects of **EMD386088** are attributed to both the modulation of serotonergic pathways via 5-HT6 receptor agonism and the enhancement of dopaminergic neurotransmission through dopamine transporter inhibition.[3]





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